2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Description
2-(4-Methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a synthetic organic compound characterized by a propanediamide backbone flanked by two 3-(trifluoromethyl)phenyl groups and a 4-methoxybenzylidene moiety. The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the methoxy (-OCH₃) substituent contributes to electronic modulation.
Properties
CAS No. |
372184-98-0 |
|---|---|
Molecular Formula |
C25H18F6N2O3 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C25H18F6N2O3/c1-36-20-10-8-15(9-11-20)12-21(22(34)32-18-6-2-4-16(13-18)24(26,27)28)23(35)33-19-7-3-5-17(14-19)25(29,30)31/h2-14H,1H3,(H,32,34)(H,33,35) |
InChI Key |
HCRUMPMNGGEWGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high efficiency and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thiourea Derivatives with Trifluoromethylphenyl Groups
Compounds such as N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea () share the trifluoromethylphenyl motif but feature thiourea (-N-CS-N-) linkages instead of amides. Key differences include:
- Stability : Amides (as in the target compound) exhibit greater hydrolytic stability compared to thioureas due to stronger hydrogen bonding and resonance stabilization .
- Electronic Effects : The electron-withdrawing -CF₃ groups in both compounds enhance electrophilicity, but the methoxy group in the target compound may moderate this effect through electron donation .
Triazole Derivatives with Sulfonyl and Fluorophenyl Groups
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature sulfonyl and fluorophenyl substituents. Comparisons highlight:
- Functional Group Diversity : The target compound lacks sulfonyl groups but shares fluorinated aromatic rings. Sulfonyl groups increase polarity, whereas -CF₃ groups prioritize lipophilicity .
- Tautomerism : Triazoles in exhibit tautomerism (thione vs. thiol), whereas the rigid propanediamide backbone of the target compound likely restricts such behavior .
Anti-Inflammatory Natural Products
Compound 2 from Lycium barbarum (), 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, shares methoxy and phenolic groups with the target compound. Differences include:
- Bioactivity: Compound 2’s anti-inflammatory activity (IC₅₀ = 17.00 μM) is attributed to phenolic -OH groups, which are absent in the target compound. The target’s -CF₃ groups may instead favor membrane penetration .
- Synthetic vs. Natural Origin : The target compound’s fully synthetic design allows precise functionalization, unlike natural product limitations in structural modification .
Biological Activity
2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide is a synthetic compound that belongs to the class of Schiff bases. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a methoxybenzylidene moiety linked to a propanediamide backbone with two trifluoromethyl-substituted phenyl groups. The presence of trifluoromethyl groups is significant as these groups can enhance the lipophilicity and biological activity of the compound.
Biological Activity Overview
Research indicates that Schiff bases, including the compound in focus, exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that Schiff bases possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymes.
- Anticancer Potential : Several derivatives of Schiff bases have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : Some Schiff bases exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
The biological activity of this compound may involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.
- Interaction with Receptors : The compound could interact with cellular receptors, modulating their activity and influencing cellular responses.
- Induction of Oxidative Stress : Some studies suggest that Schiff bases can induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy .
Anticancer Activity
In a research article focused on novel anticancer agents, derivatives of Schiff bases were tested against various cancer cell lines. Results indicated that compounds with similar structural features to this compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways .
Anti-inflammatory Effects
Research conducted on the anti-inflammatory properties of Schiff bases showed that they could significantly reduce inflammation markers in animal models. The study reported that treatment with these compounds led to decreased levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies improve yields in multi-step syntheses involving trifluoromethyl groups?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., amide NH) during trifluoromethylation .
- Flow chemistry : Enhance reaction control for exothermic steps (e.g., Friedel-Crafts acylations) .
Notes
- Data Sources : Prioritized peer-reviewed journals (e.g., Acta Crystallographica), PubChem, and synthetic protocols from academic labs. Excluded non-academic sources (e.g., BenchChem) per guidelines.
- Conflict Resolution : Cross-referenced spectral data (e.g., NMR shifts in vs. 19) to ensure consistency.
- Advanced Tools : Emphasized computational (DFT, MD) and high-throughput screening (HTS) methods for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
